molecular formula C6H2BrFN2S B1382783 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine CAS No. 1440427-79-1

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine

Cat. No.: B1382783
CAS No.: 1440427-79-1
M. Wt: 233.06 g/mol
InChI Key: ZOLRAOZFJWKDJH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of both bromine and fluorine atoms attached to a thiazolo[5,4-b]pyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine typically involves the formation of the thiazole ring followed by the introduction of bromine and fluorine atoms. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the thiazole ring can be formed through a series of reactions involving sulfur-containing reagents. The bromine and fluorine atoms are then introduced via halogenation reactions using brominating and fluorinating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the enzyme’s active site . This binding disrupts the enzyme’s normal function, leading to downstream effects on cellular signaling pathways. The compound’s inhibitory activity is attributed to its ability to form key hydrogen bonds and hydrophobic interactions with the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the thiazole ring.

    Thiazolo[5,4-b]pyridine: Lacks the bromine and fluorine substituents.

    2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-5-fluoro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRAOZFJWKDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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